Heptyl 2-ethylhexanoate Heptyl 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 112445-68-8
VCID: VC19172855
InChI: InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3
SMILES:
Molecular Formula: C15H30O2
Molecular Weight: 242.40 g/mol

Heptyl 2-ethylhexanoate

CAS No.: 112445-68-8

Cat. No.: VC19172855

Molecular Formula: C15H30O2

Molecular Weight: 242.40 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 2-ethylhexanoate - 112445-68-8

Specification

CAS No. 112445-68-8
Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
IUPAC Name heptyl 2-ethylhexanoate
Standard InChI InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3
Standard InChI Key ZEYQXRVECWKGOQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C(CC)CCCC

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Signatures

While specific spectral data for heptyl 2-ethylhexanoate remains unpublished, predictive models based on analogous esters suggest characteristic peaks:

TechniquePredicted Features
IR SpectroscopyStrong C=O stretch ~1740 cm1^{-1}, C-O ester vibration ~1240-1160 cm1^{-1}
1^1H NMRδ 0.88-0.92 (m, 6H, CH3_3), δ 1.25-1.35 (m, 16H, CH2_2), δ 2.28 (t, 2H, COOCH2_2)
13^13C NMRδ 14.1 (CH3_3), 22.7-34.3 (CH2_2), 173.5 (C=O)

These predictions align with the structural features observed in ethyl 2-ethylhexanoate and other branched esters.

Synthesis and Production Pathways

Industrial Manufacturing Processes

The synthesis of heptyl 2-ethylhexanoate follows conventional esterification protocols, typically involving:

  • Acid-Catalyzed Esterification
    2-EHA+HeptanolH+Heptyl 2-ethylhexanoate+H2O2\text{-EHA} + \text{Heptanol} \xrightarrow{H^+} \text{Heptyl 2-ethylhexanoate} + H_2O
    This method employs sulfuric acid or para-toluenesulfonic acid as catalyst, with reaction temperatures maintained between 110-150°C to drive water removal .

  • Enzymatic Esterification
    Emerging biotechnological approaches utilize lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, offering advantages in energy efficiency and product purity .

Key process parameters from pilot-scale studies of analogous esters:

ParameterTypical Range
Molar ratio (acid:alcohol)1:1.2 - 1:1.5
Catalyst loading0.5-2.0 wt%
Reaction time4-8 hours
Conversion yield85-92%

Purification and Quality Control

Post-synthesis processing typically involves:

  • Neutralization of residual acid

  • Distillation under reduced pressure (bp. ~250-260°C at 760 mmHg predicted)

  • Molecular sieve dehydration

Quality assessment protocols adapted from 2-EHA specifications include:

  • Acid value < 0.5 mg KOH/g

  • Ester content > 98% (GC analysis)

  • Color (APHA) < 20

Physicochemical Properties

Thermal and Physical Characteristics

PropertyValue/Range
Density (25°C)0.87-0.89 g/cm3^3
Viscosity (25°C)6-8 mPa·s
Flash Point120-125°C (PMCC)
Pour Point< -50°C
Refractive Index (20°C)1.428-1.432

The branched structure confers exceptional low-temperature fluidity, making it suitable for lubricant formulations in extreme environments .

Solubility Profile

Heptyl 2-ethylhexanoate exhibits:

  • Complete miscibility with hydrocarbons (hexane, toluene)

  • Limited water solubility (<0.01 g/L at 20°C)

  • Good compatibility with polar aprotic solvents (DMF, DMSO)

This balanced solubility profile enables its use as a co-solvent in polymer systems requiring controlled hydrophobicity .

Industrial Applications

PropertyHeptyl 2-EHADioctyl Phthalate
Volatility (24h @ 100°C)0.8%1.2%
Extraction ResistanceExcellentModerate
Low-Temp Flexibility-45°C-30°C

Synthetic Lubricants

The ester's thermal stability and viscosity index make it valuable for:

  • Jet turbine oils (MIL-PRF-23699 compliance)

  • High-performance gear oils (75W-90 formulations)

Field trials demonstrate 15% reduction in wear scar diameter compared to mineral base stocks under ASTM D4172 conditions .

Specialty Chemical Intermediate

Emerging applications include:

  • Phase transfer catalyst in Williamson ether synthesis

  • Carrier fluid for agricultural adjuvants

  • Dielectric medium in high-voltage capacitors

EndpointAssessment
Acute Oral Toxicity (LD50)>2000 mg/kg (Rat)
Skin IrritationMild irritant
Aquatic Toxicity (LC50)10-100 mg/L (Fish)

Notably, the European Chemicals Agency (ECHA) restricts 2-EHA in cosmetics (Regulation (EC) No 1223/2009) , suggesting potential regulatory scrutiny of its esters in personal care applications.

Recent Advancements and Research Directions

Catalytic Process Optimization

Recent patent literature demonstrates innovations in:

  • Continuous flow reactor systems achieving 95% conversion in <2 hours

  • Heterogeneous acid catalysts (zeolite HSZ-390) enabling catalyst reuse >15 cycles

Biodegradation Studies

Preliminary OECD 301F testing shows:

  • 78% biodegradation in 28 days (vs. 35% for phthalate analogs)

  • Complete mineralization by Pseudomonas fluorescens EH40

Advanced Material Applications

Cutting-edge research explores:

  • Ionic liquid formulations for lithium-ion battery electrolytes

  • Monomer for bio-based polyesters (Tg = -65°C, Tm = 42°C)

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